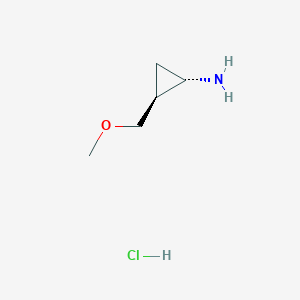
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride, also known as MEM-CPA, is a cyclopropane-containing compound that has gained significant attention in the field of medicinal chemistry due to its therapeutic potential for the treatment of various diseases. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
Methanol, Sodium hydroxide, Chloroacetaldehyde, Cyclopropane, Ammonium chloride, Hydrochloric acid
Reaction
Step 1: Methanol is reacted with sodium hydroxide to form sodium methoxide., Step 2: Chloroacetaldehyde is added to the reaction mixture and stirred at room temperature to form the corresponding acetal., Step 3: Cyclopropane is added to the reaction mixture and heated to form the cyclopropane ring., Step 4: Ammonium chloride is added to the reaction mixture to quench the reaction and form the amine intermediate., Step 5: The amine intermediate is treated with hydrochloric acid to form the hydrochloride salt of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine.
Mécanisme D'action
The exact mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in a reduction of neuronal excitability and anxiolytic effects.
Effets Biochimiques Et Physiologiques
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, reduce glutamate levels, and increase the activity of GABA receptors. Furthermore, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is its high potency and selectivity for GABA receptors, which makes it a useful tool for investigating the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is its short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride research. One potential area of investigation is its use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride may have potential as a treatment for epilepsy, as it has been found to exhibit anticonvulsant properties. Further research is also needed to fully understand the mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride and its potential therapeutic applications.
Applications De Recherche Scientifique
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. Furthermore, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been investigated for its potential use in the treatment of neuropathic pain, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1S,2S)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-3-4-2-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCYFBSBIHIPX-JBUOLDKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@@H]1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride | |
CAS RN |
2088415-04-5 |
Source


|
| Record name | (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)
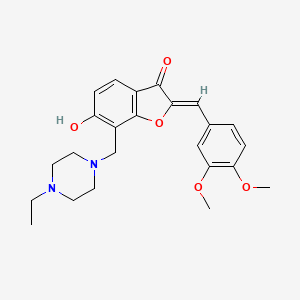
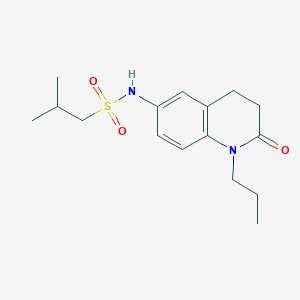
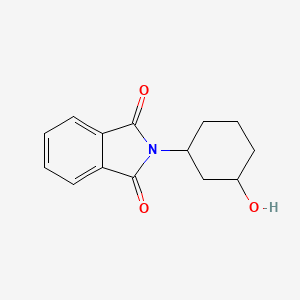
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)
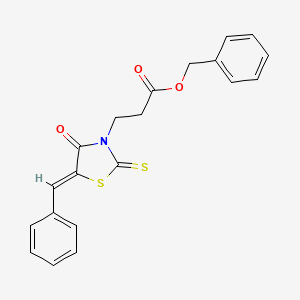
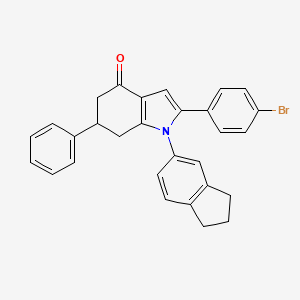
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)
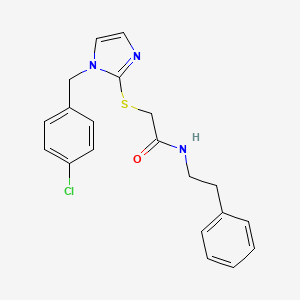
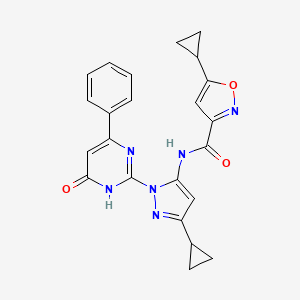
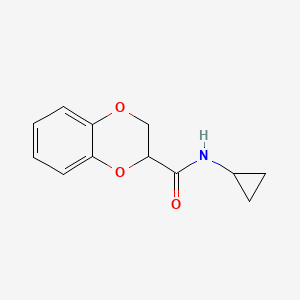
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
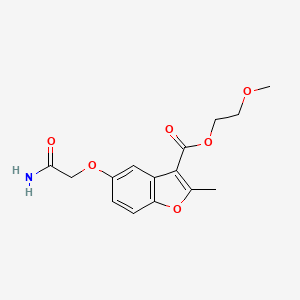
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)